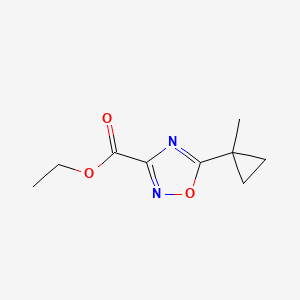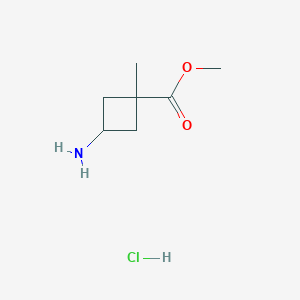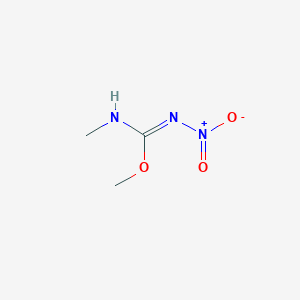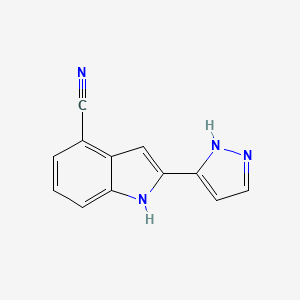![molecular formula C12H15N3O2 B6602619 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one CAS No. 900641-36-3](/img/structure/B6602619.png)
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a novel organic compound primarily studied for its potential applications in pharmacology and medicinal chemistry. It features a quinazolinone core, which is a common scaffold in various bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
Formation of the Quinazolinone Core: This is achieved by the condensation of anthranilic acid with formamide.
Introduction of Aminoalkyl Group: The reaction of the quinazolinone with 2-(2-methoxyethyl)amine introduces the aminoalkyl substituent.
Reaction conditions often include:
Solvents like ethanol or acetonitrile.
Catalysts such as HCl or Lewis acids.
Heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods: While specific large-scale industrial methods are less documented, the outlined synthetic routes can be adapted for mass production using flow reactors and continuous processing techniques to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxidation of the methoxyethyl group can be performed using oxidizing agents like potassium permanganate, leading to the formation of aldehyde or carboxyl derivatives.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can be formed by reacting with halogens under suitable conditions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane as a solvent, at room temperature.
Reduction: Sodium borohydride in methanol, under reflux.
Substitution: Chlorine or bromine in acetic acid, with a catalyst like iron powder.
Major Products Formed: The major products vary based on the reaction type but typically include:
Aldehydes or carboxylic acids from oxidation.
Alcohols from reduction.
Halogenated quinazolinones from substitution reactions.
Aplicaciones Científicas De Investigación
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has diverse applications in various fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: In biological research, it is used to study its effects on cellular processes.
Industry: It may find use in material science for developing new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: It binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It modulates pathways such as the inhibition of cell proliferation in cancer cells by interfering with DNA synthesis.
Comparación Con Compuestos Similares
2-amino-3,4-dihydroquinazolin-4-one
2-{[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one}
2-{[(2-hydroxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
This detailed examination presents 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one as a versatile compound with promising scientific and industrial applications.
Propiedades
IUPAC Name |
2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11/h2-5,13H,6-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBRLVYVHPMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)


![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B6602585.png)


![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)


